9-Azabicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
9-Azabicyclo[331]nonane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid can be achieved through various methods. One approach involves the radical cyclization of appropriate precursors. For example, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired ring system . Another method involves the treatment of 2-[4-(trimethylsilyl)but-3-ynyl]piperidines with tributyltin hydride in the presence of azoisobutyronitrile in refluxing toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for industrial applications. The use of robust and efficient catalytic systems, such as those involving nitroxyl radicals, can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds . Additionally, it can participate in Michael reactions with α,β-unsaturated carbonyl compounds, leading to the formation of substituted derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include SmI2, tributyltin hydride, and various oxidizing agents such as Fe(NO3)3·9H2O . Reaction conditions often involve refluxing in solvents like toluene or the use of catalytic systems under aerobic conditions .
Major Products Formed: The major products formed from the reactions of this compound include carbonyl compounds from oxidation reactions and various substituted derivatives from Michael reactions .
Scientific Research Applications
9-Azabicyclo[3.3.1]nonane-3-carboxylic acid has diverse applications in scientific research. In chemistry, it is used as a catalyst for oxidation reactions . In biology and medicine, its derivatives are explored for their potential anticancer properties and as ion receptors . The compound’s unique structure also makes it a valuable scaffold for the synthesis of biologically significant natural products .
Mechanism of Action
The mechanism of action of 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid primarily involves its role as a catalyst in oxidation reactions. It facilitates the transfer of oxygen atoms to alcohols, converting them into carbonyl compounds. The catalytic system often includes a combination of nitroxyl radicals and metal catalysts, which work synergistically to enhance the reaction efficiency .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid include other bicyclic structures such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane . These compounds share the bicyclic framework but differ in the heteroatoms present within the ring system.
Uniqueness: The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct reactivity and catalytic properties. Its ability to efficiently catalyze oxidation reactions under mild conditions sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2,(H,11,12) |
InChI Key |
UJSXTVKBOZWQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2)C(=O)O |
Origin of Product |
United States |
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